molecular formula C21H16N4 B610906 SNX2-1-108 CAS No. 1366002-73-4

SNX2-1-108

Cat. No.: B610906
CAS No.: 1366002-73-4
M. Wt: 324.38
InChI Key: GNPMQXLITTWHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SNX2-1-108 (synonyms: SNX-21108, SNX21108, SNX 21108) is a selective inhibitor targeting cyclin-dependent kinases 8 and 19 (CDK8/19), which are transcriptional regulators implicated in cancer progression and inflammatory diseases . CDK8/19 inhibition disrupts mediator complex-driven oncogenic signaling pathways, making this compound a candidate for therapeutic development.

Properties

CAS No.

1366002-73-4

Molecular Formula

C21H16N4

Molecular Weight

324.38

IUPAC Name

4-(2-Naphthalen-2-yl-ethylamino)-quinazoline-6-carbonitrile

InChI

InChI=1S/C21H16N4/c22-13-16-6-8-20-19(12-16)21(25-14-24-20)23-10-9-15-5-7-17-3-1-2-4-18(17)11-15/h1-8,11-12,14H,9-10H2,(H,23,24,25)

InChI Key

GNPMQXLITTWHDA-UHFFFAOYSA-N

SMILES

N#CC1=CC2=C(NCCC3=CC=C4C=CC=CC4=C3)N=CN=C2C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SNX2-1-108;  SNX2 1 108;  SNX21108;  SNX-21108;  SNX 21108; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be drawn with other kinase inhibitors and compounds synthesized under similar experimental frameworks:

Functional Comparisons

  • Target Selectivity : Unlike pan-CDK inhibitors (e.g., flavopiridol, targeting CDK1/2/4/6/7/9), SNX2-1-108 selectively inhibits CDK8/19, reducing off-target effects . This contrasts with Pfn1-IN-C2 (Profilin1 inhibitor) and GRK2-IN-1 (GRK2 inhibitor), which modulate cytoskeletal dynamics and G-protein signaling, respectively .
  • Mechanistic Divergence : While this compound disrupts transcriptional Mediator complex activity, compounds like palbociclib (CDK4/6 inhibitor) act on cell cycle regulation, highlighting distinct therapeutic niches .

Data Table: Key Properties of this compound and Reference Compounds

Compound Target Mechanism Key Characterization Methods Purity Standards
This compound CDK8/19 Transcriptional Mediator inhibition HPLC, NMR, X-ray (analogous to 2o) >95%
Pfn1-IN-C2 Profilin1 F-actin destabilization LC-MS, cellular migration assays Not specified
GRK2-IN-1 GRK2 G-protein-coupled receptor kinase inhibition HRMS, kinase activity assays >95%
Palbociclib CDK4/6 Cell cycle arrest X-ray, clinical trial data >99%

Research Findings and Limitations

  • Structural Insights : ’s X-ray data for compounds 2o, 2q, 4c, and 5a provide templates for analyzing this compound’s binding mode (e.g., hinge-region interactions in CDK8’s ATP-binding pocket) . However, the absence of crystallographic data for this compound itself limits direct mechanistic conclusions.
  • Biological Data Gaps : The evidence lacks in vitro or in vivo efficacy data (e.g., IC50, tumor suppression in PDX models) for this compound, necessitating reliance on inferred mechanisms from its target profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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